N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiazolidinone core. The molecule incorporates two key substituents: a 4-ethylphenyl group on the acetamide nitrogen and a 4-methoxyphenyl group on the thiazolidinone ring.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-3-18-8-10-19(11-9-18)28-24(31)16-29-23-7-5-4-6-22(23)27(26(29)33)30(25(32)17-35-27)20-12-14-21(34-2)15-13-20/h4-15H,3,16-17H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOCQDBYDDFIEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Spiro-Indoline-Thiazolidinone Cores
(2'S/R)-N-(3-(1-(Cyclohexanecarbonyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)propyl)-2,3,4,5,6-pentafluorobenzamide (Derivative 8)
- Structure : Shares the spiro[indoline-3,2'-thiazolidin] core but substitutes the acetamide group with a pentafluorobenzamide and adds a cyclohexanecarbonyl moiety.
- Key Difference : The fluorinated benzamide enhances metabolic stability, while the cyclohexanecarbonyl group may improve membrane permeability compared to the target compound’s 4-ethylphenyl substituent .
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g Series)
- Structure : Incorporates a benzothiazole-thioether substituent instead of the 4-methoxyphenyl group.
- Activity : Exhibits anti-inflammatory, analgesic, and antibacterial properties, with compound 5d showing the highest antibacterial efficacy.
Structural Comparison Table
Analogues with Varied Spiro Systems
Methyl (E)-2-(5'-(4-hydroxy-3-methoxystyryl)-2'-oxospiro[[1,3]dioxolane-2,3'-indoline]-1'-yl) Acetate (7h)
- Structure : Spiro[indoline-3,3'-dioxolane] core with a styryl group and methoxy substituent.
- Activity : Inhibits aldose reductase (IC₅₀ = 0.82 µM) and exhibits antioxidant properties.
- The styryl group enables extended conjugation, aiding redox activity .
1'-Acetyl-2'-(4-methoxyphenyl)-N-cyclohexyl-2-oxospiro[indoline-3,3'-pyrrolidine]-2'-carboxamide (III-33)
- Structure : Spiro[indoline-3,3'-pyrrolidine] core with a 4-methoxyphenyl group.
- Activity: Not explicitly reported, but pyrrolidine’s flexibility may enhance binding to conformational targets.
- Key Difference: The pyrrolidine ring offers a different hydrogen-bonding profile compared to thiazolidinone’s sulfur and carbonyl groups .
Substituent-Driven Pharmacological Comparisons
Role of 4-Methoxyphenyl Group
- Anticancer Activity : In N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40), the 4-methoxyphenyl group correlates with potent activity against HCT-1 and MCF-7 cancer cell lines (MTT assay) .
- Electron Effects : The methoxy group’s electron-donating nature may enhance binding to enzymes like aldose reductase or kinases .
Role of 4-Ethylphenyl Group
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